![molecular formula C8H9N3 B11799631 6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine](/img/structure/B11799631.png)
6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine
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Overview
Description
6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-amino-2-methylpyridine with suitable reagents to form the desired pyrrolopyridine structure. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Pharmacological Properties
6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine and its derivatives have been extensively studied for their pharmacological activities:
- Anticancer Activity : Several studies indicate that derivatives of this compound exhibit potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, a derivative demonstrated IC50 values of 7 nM against FGFR1, indicating strong potential as a cancer therapeutic agent .
- Neuroprotective Effects : Research has shown that compounds containing the pyrrolo[2,3-B]pyridine moiety can possess anticonvulsant properties, making them candidates for treating epilepsy and other neurological disorders .
- Anti-inflammatory and Analgesic Activities : The compound has been noted for its anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation and pain .
Case Studies
Several case studies provide insights into the applications of this compound:
Case Study 1: FGFR Inhibition in Cancer Therapy
A series of derivatives were synthesized and evaluated for their ability to inhibit FGFR signaling pathways in breast cancer cells. The lead compound exhibited significant antiproliferative effects and induced apoptosis in 4T1 cells. This study underscores the potential of this compound as a promising candidate for targeted cancer therapy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the anticonvulsant properties of pyrrolo[2,3-B]pyridine derivatives. The study demonstrated that certain modifications could enhance neuroprotective effects in animal models of epilepsy, suggesting a pathway for developing new treatments for neurological disorders .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
1H-Pyrrolo[2,3-c]pyridines: These compounds have a different fusion pattern of the pyrrole and pyridine rings.
Uniqueness
6-Methyl-1H-pyrrolo[2,3-B]pyridin-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
Overview
6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structural characteristics, derived from pyrrolopyridine, position it as a candidate for various biological applications, particularly in cancer therapy and enzyme inhibition. This article synthesizes current research findings and biological activity data surrounding this compound.
Chemical Structure and Properties
- Molecular Formula: C8H9N3
- IUPAC Name: this compound
The compound features a pyrrole ring fused to a pyridine ring, which is essential for its biological activity. The unique substitution pattern enhances its interaction with biological targets.
Research indicates that this compound may exert its effects through the inhibition of specific enzymes or receptors involved in critical signaling pathways. For example, it can interact with fibroblast growth factor receptors (FGFRs), which are implicated in tumorigenesis.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
A notable study focused on pyrrolo[2,3-b]pyridine derivatives demonstrated that compounds similar to this compound exhibited potent inhibitory activity against FGFRs. Specifically, one derivative showed IC50 values of 7 nM for FGFR1, indicating strong potential for cancer treatment applications .
Anticancer Activity
In vitro studies have shown that related compounds can inhibit the proliferation of breast cancer cells (4T1), induce apoptosis, and reduce cell migration and invasion . These findings suggest that this compound may share similar anticancer properties.
Comparative Analysis with Related Compounds
A comparison of this compound with other pyrrolopyridine derivatives reveals its unique biological profile:
Compound Name | Target | IC50 (nM) | Reference |
---|---|---|---|
Compound 4h | FGFR1 | 7 | |
Compound 1 | FGFR1 | 1900 | |
Pyrrolopyridine Derivative | Various Tumors | Varies |
This table highlights the potency of various derivatives against FGFRs and their relevance in therapeutic contexts.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step chemical reactions. The structure-activity relationship studies suggest that modifications at the 5-position can significantly enhance biological activity by improving binding affinity to target proteins .
Synthetic Pathways
Common synthetic routes include:
- Cyclization of Precursors: Utilizing suitable starting materials under specific conditions.
- Functional Group Modifications: Introducing substituents to enhance potency and selectivity.
Case Studies
Several case studies have documented the biological effects of pyrrolopyridine derivatives:
- FGFR Inhibition in Cancer Models:
- Antibacterial Potential:
Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7(9)4-6-2-3-10-8(6)11-5/h2-4H,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQBTWDWQPXQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CNC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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